2-Hydroxy-6-isopropoxybenzenesulfonamide
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Overview
Description
2-Hydroxy-6-isopropoxybenzenesulfonamide is a chemical compound belonging to the sulfonamide class. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-isopropoxybenzenesulfonamide typically involves the reaction of 2-hydroxybenzenesulfonamide with isopropyl alcohol under acidic conditions. The reaction is facilitated by the presence of a catalyst, such as sulfuric acid, which promotes the formation of the isopropoxy group .
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where the reactants are mixed and passed through a reactor at controlled temperatures and pressures. This method ensures high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or sulfonyl chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfonyl chlorides.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-isopropoxybenzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase. This inhibition disrupts the enzyme’s normal function, leading to a decrease in cellular processes that rely on the enzyme’s activity. The compound binds to the active site of the enzyme, preventing the substrate from accessing it .
Comparison with Similar Compounds
2-Hydroxybenzenesulfonamide: Lacks the isopropoxy group, making it less hydrophobic.
6-Isopropoxybenzenesulfonamide: Lacks the hydroxyl group, affecting its solubility and reactivity.
Uniqueness: 2-Hydroxy-6-isopropoxybenzenesulfonamide’s unique combination of hydroxyl and isopropoxy groups enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C9H13NO4S |
---|---|
Molecular Weight |
231.27 g/mol |
IUPAC Name |
2-hydroxy-6-propan-2-yloxybenzenesulfonamide |
InChI |
InChI=1S/C9H13NO4S/c1-6(2)14-8-5-3-4-7(11)9(8)15(10,12)13/h3-6,11H,1-2H3,(H2,10,12,13) |
InChI Key |
XFFTYKVZJLVFIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1S(=O)(=O)N)O |
Origin of Product |
United States |
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